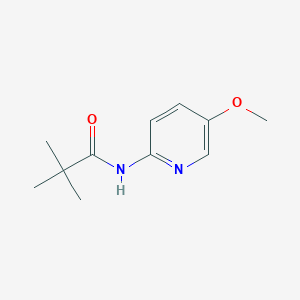

N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Description

BenchChem offers high-quality N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-methoxypyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-9-6-5-8(15-4)7-12-9/h5-7H,1-4H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRXJINVGXNXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640088 | |

| Record name | N-(5-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898561-68-7 | |

| Record name | N-(5-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a key intermediate in pharmaceutical and agrochemical research. The document outlines the strategic considerations behind the chosen synthetic route, a detailed step-by-step experimental protocol, and a discussion of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights into the practical execution of this important transformation.

Introduction: The Significance of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide and its structural analogs are pivotal building blocks in the development of advanced chemical entities. The methoxypyridine core is a common feature in pharmacologically active molecules, while the pivaloyl (2,2-dimethyl-propionyl) group can enhance metabolic stability and modulate pharmacokinetic properties. This particular compound is noted for its role as an intermediate in the synthesis of kinase inhibitors, which are at the forefront of targeted therapies for cancer and inflammatory diseases[1]. Its structural relatives have also found applications in agrochemical development, highlighting the versatility of this chemical scaffold[2]. A thorough understanding of its synthesis is therefore crucial for laboratories engaged in these fields.

Retrosynthetic Analysis and Strategy

The most logical and industrially scalable approach to the synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is through a nucleophilic acyl substitution reaction. This involves the formation of an amide bond between a nucleophilic amine and an activated carboxylic acid derivative.

Key Starting Materials:

-

Nucleophile: 2-Amino-5-methoxypyridine

-

Acylating Agent: Pivaloyl chloride (also known as trimethylacetyl chloride)

This pathway is favored due to the commercial availability and relatively low cost of the starting materials[3]. The reaction is generally high-yielding and proceeds under mild conditions.

The Core Synthesis Pathway: Acylation of 2-Amino-5-methoxypyridine

The central transformation is the acylation of the primary amino group of 2-amino-5-methoxypyridine with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Mechanistic Considerations

The reaction mechanism proceeds as follows:

-

The lone pair of electrons on the nitrogen atom of the amino group of 2-amino-5-methoxypyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.

-

This forms a tetrahedral intermediate.

-

The intermediate collapses, expelling the chloride ion as a leaving group.

-

A proton is lost from the nitrogen atom, resulting in the formation of the stable amide product and hydrochloric acid (HCl) as a byproduct.

To drive the reaction to completion and prevent the protonation of the starting amine, a non-nucleophilic base is required to scavenge the HCl byproduct. Common choices include tertiary amines like triethylamine or pyridine.

Visualizing the Reaction Pathway

The following diagram illustrates the chemical transformation from the starting materials to the final product.

Caption: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the acylation of similar aminopyridines[4][5].

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Supplier Example | Purity |

| 2-Amino-5-methoxypyridine | 124.14 | 10167-97-2 | TCI[3] | >97% |

| Pivaloyl Chloride | 120.58 | 3282-30-2 | Sigma-Aldrich | >99% |

| Triethylamine (Et₃N) | 101.19 | 121-44-8 | Sigma-Aldrich | >99.5% |

| Dichloromethane (DCM), Anhydrous | 84.93 | 75-09-2 | Sigma-Aldrich | >99.8% |

| Saturated Sodium Bicarbonate (aq.) | - | - | - | - |

| Brine (Saturated NaCl aq.) | - | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Sigma-Aldrich | >99.5% |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-5-methoxypyridine (10.0 g, 80.5 mmol).

-

Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir until the starting material is fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (12.4 mL, 88.6 mmol, 1.1 equivalents) to the stirred solution.

-

Acylating Agent Addition: Slowly add pivaloyl chloride (10.2 mL, 84.5 mmol, 1.05 equivalents) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide as a solid.

-

Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The described protocol incorporates self-validating steps to ensure reliability and reproducibility:

-

Temperature Control: The initial cooling to 0 °C is critical to moderate the exothermic reaction between the highly reactive pivaloyl chloride and the amine, preventing side reactions.

-

Use of a Base: The inclusion of triethylamine is non-negotiable. It neutralizes the HCl generated, preventing the formation of the unreactive ammonium salt of the starting material and driving the equilibrium towards the product.

-

Aqueous Work-up: The washing steps are crucial for removing the triethylammonium hydrochloride salt, any unreacted pivaloyl chloride (which hydrolyzes), and other water-soluble impurities.

-

Purification: While the reaction is generally clean, a final purification step ensures the removal of any residual starting materials or minor byproducts, leading to a high-purity final compound suitable for subsequent applications.

Conclusion

The synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide via the acylation of 2-amino-5-methoxypyridine with pivaloyl chloride is a robust and efficient method. This guide provides the necessary theoretical framework and practical, step-by-step instructions to successfully perform this synthesis. The methodology is grounded in well-established chemical principles and leverages readily available materials, making it an accessible and valuable procedure for research and development laboratories.

References

-

MySkinRecipes. N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. [Link]

-

National Center for Biotechnology Information. Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. [Link]

-

PrepChem. Synthesis of N-(2-methoxy-5-pyridyl)-cyclopropane carboxamide. [Link]

Sources

- 1. N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-5-methoxypyridine | 10167-97-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

An In-Depth Technical Guide to N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS: 898561-68-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a key heterocyclic building block in medicinal chemistry. The document details its synthesis, physicochemical properties, and critical role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Detailed, field-proven experimental protocols for its synthesis and subsequent biological evaluation are provided to empower researchers in their drug discovery endeavors. This guide is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring both technical accuracy and practical applicability.

Introduction and Physicochemical Properties

N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a substituted pyridine derivative recognized for its utility as a scaffold in the synthesis of pharmacologically active molecules.[1] Its structure combines a methoxy-substituted pyridine ring with a sterically hindered pivaloyl amide group, features that can be exploited to fine-tune the binding affinity and selectivity of derivative compounds for specific biological targets. Primarily, it serves as a crucial intermediate in the synthesis of kinase inhibitors aimed at treating inflammatory diseases and various forms of cancer.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 898561-68-7 | [2] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [3] |

| Molecular Weight | 208.26 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Storage | Room temperature, in a dry, well-ventilated place. | [1] |

Synthesis and Mechanism

The synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is most effectively achieved through the acylation of 2-amino-5-methoxypyridine with pivaloyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is a standard and robust method for amide bond formation.[4] The reaction proceeds via nucleophilic acyl substitution, where the amino group of the pyridine attacks the electrophilic carbonyl carbon of the pivaloyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[][6]

Caption: Synthesis of the title compound via acylation.

Detailed Synthesis Protocol

This protocol is based on a well-established procedure for the acylation of similar aminopyridine substrates.[7]

Materials:

-

2-amino-5-methoxypyridine

-

Pivaloyl chloride (trimethylacetyl chloride)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-methoxypyridine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Cooling: Cool the stirring mixture to 0 °C in an ice bath. This is critical to control the exothermic reaction between the amine and the highly reactive acyl chloride.[]

-

Addition of Acyl Chloride: Add pivaloyl chloride (1.1 eq.) dropwise to the cooled solution. A precipitate of triethylammonium chloride may form.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting aminopyridine is consumed.

-

Workup - Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Washing and Drying: Combine all organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous MgSO₄.

-

Isolation: Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features. One commercial supplier notes that they do not collect analytical data for this product and that the buyer assumes responsibility for confirming its identity and purity.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~8.0-8.2 | d | 1H | H-6 (Pyridine) |

| Aromatic | ~7.5-7.7 | dd | 1H | H-4 (Pyridine) |

| Aromatic | ~6.7-6.9 | d | 1H | H-3 (Pyridine) |

| Methoxy | ~3.8 | s | 3H | -OCH₃ |

| tert-Butyl | ~1.3 | s | 9H | -C(CH₃)₃ |

| Amide | ~8.5-9.5 | br s | 1H | -NH- |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbonyl | ~177 | C=O |

| Aromatic | ~150-155 | C-2 (Pyridine) |

| Aromatic | ~145-150 | C-5 (Pyridine) |

| Aromatic | ~135-140 | C-6 (Pyridine) |

| Aromatic | ~120-125 | C-4 (Pyridine) |

| Aromatic | ~110-115 | C-3 (Pyridine) |

| Methoxy | ~55 | -OCH₃ |

| Quaternary | ~40 | -C(CH₃)₃ |

| Methyl | ~27 | -C(CH₃)₃ |

-

Infrared (IR) Spectroscopy: Expected characteristic peaks would include N-H stretching around 3300 cm⁻¹, C-H stretching (aromatic and aliphatic) around 3100-2850 cm⁻¹, a strong amide I band (C=O stretch) around 1660-1680 cm⁻¹, and C-O stretching for the methoxy group around 1250 cm⁻¹.[8]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 208. Key fragmentation patterns would likely involve the loss of the tert-butyl group ([M-57]⁺) and cleavage of the amide bond.[9]

Biological Context: A Scaffold for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates.[10] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and chronic inflammatory conditions.[11] Consequently, kinase inhibitors have become a major class of targeted therapeutics.

N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide serves as a foundational scaffold for building more complex molecules designed to inhibit specific kinases. The pyridine ring can act as a hinge-binding motif, a common feature in many kinase inhibitors that allows them to dock into the ATP-binding site of the enzyme.[12] The methoxy and pivaloyl groups can be further modified to create interactions with other regions of the kinase, thereby enhancing potency and selectivity.[1]

Caption: General mechanism of competitive kinase inhibition.

Protocols for Biological Evaluation

To assess the potential of novel compounds synthesized from N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a tiered screening approach is recommended, beginning with biochemical assays and progressing to cell-based models.[13]

Protocol 1: Biochemical Kinase Activity Assay (TR-FRET)

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for quantifying kinase activity.[1] This protocol provides a generalized workflow.

Caption: Workflow for a typical biochemical kinase assay.

Procedure:

-

Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled substrate, ATP, and test compounds (serially diluted in DMSO).

-

Assay Plate Setup: In a 384-well assay plate, add the kinase solution.

-

Compound Addition: Add the test compounds at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiation: Add a mixture of the substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing for phosphorylation to occur.

-

Detection: Stop the reaction by adding a detection solution containing a Europium-labeled anti-phospho-substrate antibody (donor) and an acceptor fluorophore.

-

Final Incubation: Incubate for 60 minutes to allow for antibody binding.

-

Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths. The ratio of these emissions is proportional to the amount of phosphorylated substrate.

-

Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Anti-Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14] It is widely used to evaluate the cytotoxic potential of anticancer compounds.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., a relevant cancer cell line for the kinase of interest) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the cells for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[15]

Safety and Handling

N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

-

Hazard Statements: Toxic if swallowed, fatal in contact with skin, and causes serious eye damage. It may also cause damage to the nervous system.[16]

-

Precautionary Measures:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[16]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses or a face shield.[14]

-

Avoid breathing dust, fumes, or vapors.[16]

-

Do not get in eyes, on skin, or on clothing.[16]

-

Wash hands thoroughly after handling.[16]

-

-

First Aid:

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[16]

-

If on Skin: Gently wash with plenty of soap and water. Immediately call a poison center or doctor.[16]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[1]

References

-

MySkinRecipes. N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

-

van Tonder, A., et al. (2015). Bioassays for anticancer activities. Methods in Molecular Biology, 1221, 141-153. [Link]

-

Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

-

El-Hiti, G. A., et al. (2015). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o419–o420. [Link]

-

NIST. Propanamide, 2,2-dimethyl-. [Link]

-

Scott, J. D., & Pawson, T. (2009). Cell signaling in space and time: where proteins come together and when they're apart. Science, 326(5957), 1220–1224. [Link]

-

Roskoski, R. Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 103, 26-47. [Link]

-

Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

Sources

- 1. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. N-(5-METHOXY-PYRIDIN-2-YL)-2,2-DIMETHYL-PROPIONAMIDE | 898561-68-7 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Amide Synthesis [fishersci.it]

- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Propanamide, 2,2-dimethyl- [webbook.nist.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 11. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. noblelifesci.com [noblelifesci.com]

- 16. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

"N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide" molecular weight

Technical Guide: N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

An In-depth Profile of a Key Heterocyclic Intermediate in Pharmaceutical Research

Abstract

This technical guide provides a comprehensive overview of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a heterocyclic compound of significant interest to researchers and professionals in drug development. The document details the compound's fundamental physicochemical properties, with a primary focus on its molecular weight and structure. Furthermore, it presents a validated, step-by-step synthesis protocol, explains the scientific rationale behind the methodology, and explores its applications as a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors. This guide serves as an authoritative resource, consolidating essential data and procedural insights for laboratory application.

Physicochemical Properties and Molecular Identification

N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a substituted pyridine derivative. Compounds within this class are recognized for their diverse biological activities and serve as important scaffolds in modern medicinal chemistry[1][2]. Understanding its core properties is the first step in its effective utilization in research and synthesis.

Molecular Structure and Weight

The definitive molecular identity of a compound is established by its structure, formula, and molecular weight. For N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, the molecular formula is C11H16N2O2 [3]. Based on this composition, the calculated formula weight (molecular weight) is 208.26 g/mol [3].

Key Identification Data

For ease of reference and procurement, all relevant quantitative and identifying data have been consolidated. The predicted values are derived from computational models.

| Identifier | Value | Source |

| IUPAC Name | N-(5-methoxy-2-pyridinyl)-2,2-dimethylpropanamide | [3] |

| CAS Number | 898561-68-7 | [3][4] |

| Molecular Formula | C11H16N2O2 | [3] |

| Molecular Weight | 208.26 g/mol | [3] |

| Predicted Boiling Point | 387.1 ± 27.0 °C | [3] |

| Predicted Density | 1.100 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 13.23 ± 0.70 | [3] |

Synthesis and Purification Protocol

The synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is typically achieved via a nucleophilic acyl substitution reaction. The following protocol is adapted from a well-established procedure for a structurally analogous compound, 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide, ensuring a high probability of success and yield[1][2].

Synthesis Pathway Overview

The reaction involves the acylation of 2-amino-5-methoxypyridine with trimethylacetyl chloride (pivaloyl chloride). A tertiary amine base, such as triethylamine, is used to scavenge the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

Detailed Step-by-Step Methodology

Materials:

-

2-amino-5-methoxypyridine

-

Trimethylacetyl chloride (Pivaloyl chloride)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-5-methoxypyridine in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine to the stirred solution. The amount should be in slight molar excess (approx. 1.1 equivalents) relative to the starting amine.

-

Causality Insight: Triethylamine acts as an acid scavenger. The reaction between the amine and the acid chloride produces HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Triethylamine neutralizes this HCl, allowing the reaction to proceed to completion.

-

-

Acylation: Add trimethylacetyl chloride dropwise to the cold, stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure completion[1].

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acid) and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification and Validation

Purification: The crude product should be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for eluting the target compound. The purified fractions can be combined and the solvent evaporated. For obtaining high-purity, crystalline material, recrystallization from a suitable solvent system like hexane may be performed[1].

Self-Validating System (Trustworthiness): The integrity of the synthesis is confirmed by analytical characterization of the final product. This is a critical self-validating step.

-

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy should be performed to confirm the chemical structure. The resulting spectra should be identical to those previously reported for the compound.

-

Mass Spectrometry (MS): Analysis by MS will confirm the molecular weight. The observed mass should correspond to the calculated value of 208.26 g/mol .

-

Elemental Analysis: This technique confirms the empirical formula (C11H16N2O2) by determining the percentage composition of carbon, hydrogen, and nitrogen[1][2].

Applications in Drug Discovery and Research

N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is not typically an active pharmaceutical ingredient (API) itself but rather a valuable intermediate or building block[5]. Its structure is strategically designed for utility in synthetic schemes.

-

Kinase Inhibitor Synthesis: The compound is utilized in the synthesis of kinase inhibitors. Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyridine moiety can act as a hinge-binding element in the ATP-binding pocket of many kinases, while the amide and methoxy groups provide points for further chemical modification to enhance potency and selectivity[6].

-

Scaffold for Library Synthesis: In drug discovery, scaffolds like this are used to generate large libraries of related compounds. By modifying the methoxy group or performing reactions on the pyridine ring, researchers can rapidly create diverse molecules for high-throughput screening against various biological targets.

-

Agrochemical Research: The structural motifs present in this compound are also explored in the design of new agrochemicals, such as pesticides and herbicides[5].

Conclusion

N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a well-defined chemical entity with a molecular weight of 208.26 g/mol . Its straightforward synthesis, coupled with its versatile chemical structure, makes it a highly relevant intermediate for professionals in pharmaceutical and chemical research. This guide provides the foundational data, a reliable synthesis protocol, and the scientific context necessary for its effective application in the laboratory.

References

- Vertex AI Search. (n.d.). N-(5-dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide - ChemicalBook.

- Vertex AI Search. (n.d.). N-(5-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide.

- ChemicalBook. (n.d.). N-(5-METHOXY-PYRIDIN-2-YL)-2,2-DIMETHYL-PROPIONAMIDE.

- ChemicalBook. (n.d.). N-(5-METHOXY-PYRIDIN-2-YL)-2,2-DIMETHYL-PROPIONAMIDE.

-

El-Hiti, G. A., Smith, K., Hegazy, A. S., Alanazi, S. A., & Kariuki, B. M. (2015). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o419–o420. Available from [Link]

- Vertex AI Search. (n.d.). N-(3-Dimethoxymethyl-pyridin-2-yl)-2, 2-dimethyl-propionamide, 1 gram, Reagent Grade.

- MySkinRecipes. (n.d.). N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.

- ResearchGate. (n.d.). (PDF) Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide.

- Chem-Impex. (n.d.). N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide.

Sources

- 1. Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-(5-METHOXY-PYRIDIN-2-YL)-2,2-DIMETHYL-PROPIONAMIDE | 898561-68-7 [amp.chemicalbook.com]

- 4. N-(5-METHOXY-PYRIDIN-2-YL)-2,2-DIMETHYL-PROPIONAMIDE | 898561-68-7 [amp.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide [myskinrecipes.com]

"N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide" solubility profile

An In-Depth Technical Guide to the Solubility Profile of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Abstract

Solubility is a critical physicochemical property that dictates the developability and ultimate clinical success of a therapeutic candidate. Poor aqueous solubility can lead to erratic absorption, low bioavailability, and challenges in formulation, often resulting in costly late-stage failures in the drug development pipeline.[1][2] This technical guide provides a comprehensive examination of the solubility profile for the compound N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. We present a framework for characterization, from fundamental physicochemical properties and theoretical considerations to detailed, field-proven experimental protocols for determining thermodynamic, kinetic, and biorelevant solubility. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the characterization and optimization of novel chemical entities.

Compound Overview and Physicochemical Properties

N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a heterocyclic compound featuring a substituted pyridine core.[3] Understanding its fundamental properties is the first step in predicting and interpreting its solubility behavior.

Table 1: Core Physicochemical Properties

| Property | Value / Estimate | Source / Rationale |

|---|---|---|

| CAS Number | 898561-68-7 | [3] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [3] |

| Molecular Weight | 208.26 g/mol | [3] |

| Structure | A pyridine ring with a methoxy group at position 5 and a 2,2-dimethyl-propionamide group at position 2. | - |

| Estimated pKa | 3.0 - 4.0 | The pyridine nitrogen is basic. The pKa of the parent 2-aminopyridine is ~6.8, but the N-acyl group is strongly electron-withdrawing, significantly reducing basicity. The pKa of the related 5-Amino-2-methoxypyridine is predicted to be 4.33.[4][5][6] Computational methods are often used for such predictions.[7][8][9] |

| Lipophilicity (logP) | Moderately Lipophilic | Qualitatively assessed based on the presence of an aromatic ring, a methoxy group, and a tert-butyl moiety. |

| Melting Point | Not Determined | A high melting point often correlates with strong crystal lattice energy, which can lead to lower aqueous solubility. |

The key feature governing the aqueous solubility of this molecule is the basic pyridine nitrogen. This allows the compound to become protonated and form a more soluble salt at a pH below its pKa. This pH-dependent behavior is a central theme of its solubility profile.

Caption: Relationship between pH, ionization state, and aqueous solubility for a basic compound.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is considered the "gold standard" for solubility measurement.[10][11] It is a critical parameter for late-stage discovery and pre-formulation activities.[12] The shake-flask method, endorsed by regulatory bodies like the WHO, is the most reliable technique for this determination.[13]

Caption: Experimental workflow for the Shake-Flask thermodynamic solubility assay.

Protocol 2.1: Shake-Flask Method for pH-Dependent Solubility

-

Objective: To determine the equilibrium solubility of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide across a physiologically relevant pH range at 37°C.

-

Causality: Using an excess of solid compound and allowing sufficient time for equilibration (24-48 hours) ensures that the measured concentration represents the true thermodynamic maximum, independent of dissolution rate or kinetic artifacts.[10] The pH range of 1.2 to 6.8 is stipulated by regulatory guidelines (e.g., ICH M9) for Biopharmaceutics Classification System (BCS) biowaivers.[14][15]

Methodology:

-

Preparation of Media: Prepare aqueous buffer solutions at a minimum of three pH values: 1.2 (e.g., 0.1 N HCl), 4.5 (e.g., acetate buffer), and 6.8 (e.g., phosphate buffer).[13] A phosphate-buffered saline (PBS) at pH 7.4 is also recommended.

-

Compound Addition: To a series of glass vials, add an excess amount of the solid test compound. The excess should be visually apparent throughout the experiment.

-

Incubation and Equilibration: Add a precise volume of each buffer to the vials. Seal the vials and place them in an orbital shaker or similar agitation device capable of maintaining a constant temperature of 37 ± 1°C.[13] Agitate for 24 to 48 hours.

-

Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of solid particles, either centrifuge the aliquot at high speed or filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Prepare a standard calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the filtered supernatant into the analytical range and determine the compound's concentration using a validated HPLC-UV or LC-MS/MS method.[16]

-

Data Reporting: Report the solubility in mg/mL and/or µM. The experiment should be performed in at least triplicate for each pH condition.[13]

Kinetic Solubility Determination

In early drug discovery, speed and material conservation are paramount. Kinetic solubility assays are high-throughput methods used to rapidly rank compounds.[1] These assays measure the concentration at which a compound, rapidly precipitated from a high-concentration organic stock (typically DMSO), appears in an aqueous buffer.[16][17] This value is often higher than the thermodynamic solubility due to the formation of supersaturated solutions or amorphous precipitates.[10]

Protocol 3.1: Nephelometric Kinetic Solubility Assay

-

Objective: To rapidly assess the solubility of a compound by measuring light scattering from precipitate formation.

-

Causality: This method leverages the principle that undissolved particles will scatter a light beam. A nephelometer detects this scatter, providing a rapid, plate-based readout of precipitation onset, which is used to define the kinetic solubility limit.[1][18]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.[17]

-

Plate Preparation: In a clear 96- or 384-well microplate, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution.

-

Buffer Addition: Add the aqueous assay buffer (e.g., PBS pH 7.4) to the wells to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).[16]

-

Measurement: Place the microplate in a laser nephelometer or a plate reader capable of measuring light scattering. The solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to controls.[18]

Comprehensive Solubility Profile

A full profile requires assessing solubility in various media to predict in vivo behavior and guide formulation.

Solubility in Biorelevant Media

To better predict oral absorption, solubility should be measured in media that simulate the conditions of the gastrointestinal tract.[19] Simulated Gastric Fluid (SGF) and Fasted-State Simulated Intestinal Fluid (FaSSIF) contain salts, buffers, and natural surfactants (bile salts and phospholipids) that mimic physiological juices.[19][20]

Protocol 4.1: Preparation of Biorelevant Media

-

Objective: To prepare SGF and FaSSIF for solubility testing.

-

Causality: Standard aqueous buffers lack the solubilizing components of intestinal fluid like bile salts and lecithin. Using biorelevant media provides a more accurate prediction of how a compound will behave in the complex environment of the human gut.[19]

Methodology:

-

Simulated Gastric Fluid (SGF, pH 1.2): Based on USP specifications, dissolve 2.0 g of NaCl and 3.2 g of purified pepsin in water. Add 7.0 mL of concentrated HCl and adjust the final volume to 1 L with water. The final pH should be approximately 1.2.[20] (Note: For solubility testing, enzymes like pepsin are often omitted).

-

Fasted-State Simulated Intestinal Fluid (FaSSIF, pH 6.5): Prepare by dissolving a commercially available powder (e.g., SIF Powder Original) which contains sodium taurocholate and lecithin, or by creating the buffer from scratch. A typical composition includes maleic acid, sodium hydroxide, sodium chloride, sodium taurocholate, and lecithin, with the final pH adjusted to 6.5.[19]

The shake-flask method (Protocol 2.1) is then employed using these media instead of simple buffers.

Illustrative Solubility Data Summary

The following tables present a hypothetical but realistic solubility profile for N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, based on its chemical structure.

Table 2: pH-Dependent Aqueous Solubility (Thermodynamic, 37°C)

| Medium | pH | Solubility (µg/mL) | Classification |

|---|---|---|---|

| 0.1 N HCl | 1.2 | > 1000 | Very Soluble |

| Acetate Buffer | 4.5 | 85 | Sparingly Soluble |

| Phosphate Buffer | 6.8 | < 10 | Very Slightly Soluble |

| PBS | 7.4 | < 5 | Practically Insoluble |

Table 3: Solubility in Biorelevant and Organic Media (Thermodynamic, 37°C)

| Medium | Type | Solubility (µg/mL) |

|---|---|---|

| SGF (enzyme-free) | Biorelevant | > 1000 |

| FaSSIF | Biorelevant | 25 |

| DMSO | Organic Solvent | > 200,000 |

| Methanol | Organic Solvent | ~50,000 |

Integrated Strategy for Solubility Assessment

A logical, tiered approach is essential for efficient solubility characterization in a drug discovery program. Early, high-throughput kinetic assays are used to triage initial compounds, while more resource-intensive thermodynamic and biorelevant studies are reserved for promising leads.

Caption: A tiered workflow for solubility assessment in drug discovery.

Conclusion

The solubility profile of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is dominated by the basicity of its pyridine nitrogen, resulting in pronounced pH-dependent aqueous solubility. It exhibits high solubility in acidic conditions (pH < 4) and very low solubility in neutral and basic conditions. While kinetic solubility assays provide a rapid initial assessment, a full thermodynamic characterization using the shake-flask method across the physiological pH range and in biorelevant media is essential for accurately predicting its in vivo dissolution and absorption behavior. This comprehensive understanding is fundamental to guiding medicinal chemistry efforts and developing viable formulations for this and structurally related compounds.

References

-

Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Bhojane, P. P., et al. (2021). Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions and Pyridinyl Radicals. ACS Publications. [Link]

-

Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Royal Society of Chemistry. (2020). Preparation of simulated digestion mediums. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines (PDF). ResearchGate. [Link]

-

Togrul, M. (2006). Acidity Study on 3-Substituted Pyridines. MDPI. [Link]

-

Shen, Y., et al. (2023). Preparation of SSF, SGF, and SIF electrolytes. ResearchGate. [Link]

-

Unknown. Table S1. Preparation of simulated solutions. [Link]

-

PCBIS. Thermodynamic solubility. [Link]

-

Muttenthaler, M., et al. Supporting Information - USP-simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). Digital CSIC. [Link]

-

Interchim. SIF Media (Simulated Intestinal Fluids). [Link]

-

Rupp, M. (2011). Predicting the pKa of Small Molecules. [Link]

-

Slideshare. BCS Guideline for solubility and Dissolution. [Link]

-

Amerigo Scientific. N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. [Link]

-

PubChem. CID 100979034 | C5H10NO+. [Link]

-

ChemBK. 2-Methoxy-5-Amino Pyridine. [Link]

-

Al-Gousous, J. (2021). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

Gonzalez-Suarez, I., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI. [Link]

-

World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility studies. [Link]

-

European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

PubChem. N-Methoxy-N-methylpropionamide | C5H11NO2 | CID 11344007. [Link]

-

Oakwood Chemical. N-(3-Dimethoxymethyl-pyridin-2-yl)-2, 2-dimethyl-propionamide, 1 gram, Reagent Grade. [Link]

-

PubChem. 2,2-Dimethoxypropionamide | C5H11NO3 | CID 293276. [Link]

-

Cheméo. Chemical Properties of 5-Amino-2-methoxypyridine (CAS 6628-77-9). [Link]

-

MySkinRecipes. N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. [Link]

Sources

- 1. In vitro solubility assays in drug discovery [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide - Amerigo Scientific [amerigoscientific.com]

- 4. 5-Amino-2-methoxypyridine CAS#: 6628-77-9 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 5-Amino-2-methoxypyridine | 6628-77-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mrupp.info [mrupp.info]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 13. who.int [who.int]

- 14. mdpi.com [mdpi.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. enamine.net [enamine.net]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. interchim.fr [interchim.fr]

- 20. digital.csic.es [digital.csic.es]

An In-depth Technical Guide to the Safe Handling of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Stance on Laboratory Safety

In the fast-paced environment of research and development, particularly within the pharmaceutical and chemical synthesis sectors, a profound understanding of the materials we handle is paramount. This guide is dedicated to providing a comprehensive safety and handling overview of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS No. 898561-68-7). As a senior application scientist, my objective extends beyond the mere recitation of safety data sheet (SDS) information. Instead, this document aims to instill a deeper understanding of the why behind safety protocols, fostering a proactive safety culture rooted in scientific integrity. The information herein is synthesized from available safety data and is intended to empower researchers to make informed decisions that ensure personal safety and experimental success.

Chemical Identity and Physicochemical Profile

| Property | Value | Source |

| CAS Number | 898561-68-7 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

Understanding the basic molecular structure is crucial as it can provide insights into potential reactivity and biological interactions. The presence of a pyridine ring and an amide linkage suggests potential for various chemical reactions and biological activity, which is consistent with its reported use as an intermediate in the synthesis of kinase inhibitors for research in inflammation and oncology.[3]

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. According to the Safety Data Sheet from Sigma-Aldrich, N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is classified as a hazardous substance with multiple acute and chronic risks.[4]

GHS Pictograms:

Signal Word: Danger [4]

Hazard Statements (H-Statements): [4]

-

H301 + H331: Toxic if swallowed or if inhaled.

-

H310: Fatal in contact with skin.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H370: Causes damage to organs (Nervous system).

-

H411: Toxic to aquatic life with long lasting effects.

The severity of these hazard statements, particularly "Fatal in contact with skin" and "Causes damage to organs," underscores the critical need for stringent safety measures. The causality behind these classifications lies in the molecule's potential to interfere with biological processes upon exposure. While specific toxicological studies are not widely published, the classifications suggest significant bioavailability and systemic toxicity.

Toxicological Profile: An Area for Cautious Interpretation

A thorough investigation of the chemical, physical, and toxicological properties of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide has not been extensively reported.[4] The available Safety Data Sheet indicates that no ingredient of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[4] However, the lack of comprehensive studies necessitates a conservative approach, treating the compound as potentially harmful until more data becomes available. The RTECS (Registry of Toxic Effects of Chemical Substances) number for this compound is US9230000, and it is associated with symptoms such as weakness and convulsions.[4]

Exposure Control and Personal Protective Equipment (PPE)

Given the high acute toxicity, particularly through dermal contact, a multi-layered approach to exposure prevention is mandatory. The following protocols are based on established best practices for handling highly toxic compounds.

Engineering Controls

-

Chemical Fume Hood: All work with this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE) Protocol

This protocol is designed as a self-validating system; each step builds upon the previous one to ensure comprehensive protection.

Step 1: Inner Gloves

-

Action: Don a pair of nitrile gloves.

-

Rationale: This provides a primary barrier and protects the skin from contamination during the donning and doffing of outer layers.

Step 2: Protective Clothing

-

Action: Wear a lab coat that is buttoned completely. For procedures with a higher risk of splashes, a chemically resistant apron or suit is recommended.

-

Rationale: Protects the torso and limbs from accidental spills.

Step 3: Outer Gloves

-

Action: Don a second pair of chemically resistant gloves (e.g., thicker nitrile or neoprene) over the inner gloves.

-

Rationale: The outer glove provides the primary chemical resistance. In case of contamination, the outer glove can be removed and replaced without exposing the skin.

Step 4: Eye and Face Protection

-

Action: Wear tightly fitting safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Rationale: Protects against splashes and airborne particles, preventing severe eye damage as indicated by H318.[4]

Step 5: Respiratory Protection

-

Action: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a respirator is required.

-

Rationale: Addresses the H331 "Toxic if inhaled" hazard.[4]

Diagram: PPE Workflow

Caption: Personal Protective Equipment Donning Sequence.

Safe Handling, Storage, and Disposal

Handling

-

Avoid all contact with skin and eyes. Do not get in eyes, on skin, or on clothing.[4]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[4]

-

Wash hands and face thoroughly after handling.[4]

-

Do not eat, drink, or smoke when using this product.[4]

-

Use only outdoors or in a well-ventilated area.[4]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[4]

-

Keep locked up or in an area accessible only to qualified or authorized persons.[4]

Disposal

-

Dispose of this material and its container to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

-

Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.

-

Do not discharge to sewer systems.

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial.

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[4]

-

If on Skin: Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor.[4] Remove contaminated clothing immediately.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a doctor.

Accidental Release Measures

-

Non-emergency Personnel: Evacuate the danger area. Avoid generation and inhalation of dust. Avoid substance contact.[4]

-

Containment: Cover drains. Collect, bind, and pump off spills.[4]

-

Clean-up: Take up carefully with chemically resistant tools. Dispose of properly. Clean the affected area.[4]

Diagram: Emergency Response Logic

Caption: First Aid Response for Exposures.

Conclusion: A Commitment to Safety

The safe handling of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is achievable through a combination of robust engineering controls, meticulous personal protective equipment protocols, and a thorough understanding of its hazards. While there are gaps in the publicly available toxicological data, the existing information from the Safety Data Sheet clearly indicates that this is a compound with high acute toxicity and requires the utmost respect and caution. By adhering to the principles and protocols outlined in this guide, researchers can mitigate the risks and continue their vital work in a safe and responsible manner.

References

-

Amerigo Scientific. N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. Retrieved from [Link]

-

MySkinRecipes. N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide - Amerigo Scientific [amerigoscientific.com]

- 3. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. N-(5-DIMETHOXYMETHYL-PYRIDIN-2-YL)-2,2-DIMETHYL-PROPIONAMIDE price,buy N-(5-DIMETHOXYMETHYL-PYRIDIN-2-YL)-2,2-DIMETHYL-PROPIONAMIDE - chemicalbook [chemicalbook.com]

Unlocking the Potential of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide: A Technical Guide for Researchers

Introduction: A Molecule of Latent Possibilities

In the vast landscape of chemical entities available for research and development, certain molecules, while not yet extensively characterized in scientific literature, present compelling opportunities based on their structural motifs. N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is one such compound. Possessing a methoxy-substituted pyridine core coupled with a sterically hindering pivaloyl group, this molecule stands as a promising candidate for exploration in several key areas of therapeutic and agrochemical research.

This technical guide serves as an in-depth exploration of the potential research applications of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. Drawing upon established principles of medicinal chemistry and the known biological activities of structurally related compounds, we will provide a comprehensive overview for researchers, scientists, and drug development professionals. This document will delve into its synthesis, propose potential mechanisms of action, and offer detailed, actionable experimental protocols to investigate its utility. While direct research on this specific molecule is limited, its constituent parts suggest a strong rationale for its investigation as a kinase inhibitor, particularly in the context of oncology and inflammatory diseases, and as a potential scaffold in the development of novel agrochemicals.[1]

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research.

| Property | Value | Source |

| CAS Number | 898561-68-7 | [2] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| Appearance | Solid (predicted) | Inferred |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols (predicted) | Inferred |

Proposed Synthetic Pathway

The synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide can be readily achieved through a standard amidation reaction. The logical precursors are 5-amino-2-methoxypyridine and pivaloyl chloride.[3] The pyridine nitrogen in the starting material deactivates the amino group to some extent, but the reaction should proceed efficiently under appropriate basic conditions to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Materials:

-

5-Amino-2-methoxypyridine (1.0 eq)

-

Pivaloyl chloride (1.1 eq)[4]

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred solution of 5-amino-2-methoxypyridine in anhydrous DCM at 0 °C, add triethylamine.

-

Slowly add pivaloyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the title compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Research Applications

The structural features of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide suggest several promising avenues for research, primarily in the fields of medicinal chemistry and agrochemical science.

Kinase Inhibition in Oncology and Immunology

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[5] Specifically, derivatives of 5-phenoxy-2-aminopyridine have been developed as potent and selective irreversible inhibitors of Bruton's tyrosine kinase (BTK), a crucial mediator in B-cell receptor signaling.[5] Dysregulation of BTK is implicated in various B-cell malignancies and autoimmune diseases.

The methoxy group at the 5-position of the pyridine ring in our target molecule can act as a hydrogen bond acceptor and influence the electronic properties of the ring system, potentially contributing to binding at a kinase active site. The bulky pivaloyl group can provide steric hindrance, which may confer selectivity for a particular kinase or modulate the compound's pharmacokinetic properties.

Proposed Research Workflow for Kinase Inhibitor Profiling:

Caption: Proposed workflow for evaluating N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide as a kinase inhibitor.

Experimental Protocol: Cellular Proliferation Assay (MTT)

Materials:

-

Cancer cell lines (e.g., Raji for B-cell lymphoma)

-

N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in complete growth medium.

-

Treat the cells with varying concentrations of the compound and a vehicle control (DMSO).

-

Incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Aspirate the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Agrochemical Development

The pyridine ring is a common structural feature in many successful pesticides and herbicides. The stability and reactivity of N-acylaminopyridine derivatives, along with their potential for biological activity, make them attractive candidates for agrochemical research.[6] The lipophilicity imparted by the pivaloyl and methoxy groups could enhance membrane permeability and bioavailability in target organisms.

Potential Agrochemical Applications:

-

Insecticides: The compound could be screened for activity against common agricultural pests.

-

Herbicides: Its potential to inhibit plant-specific enzymes could be investigated.

-

Fungicides: The pyridine core is present in some antifungal agents, suggesting a potential application in this area.

Proposed Screening Cascade for Agrochemical Activity:

Caption: A tiered approach to screening for agrochemical potential.

Structure-Activity Relationship (SAR) Studies

N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide serves as an excellent starting point for SAR studies.[1] By systematically modifying different parts of the molecule, researchers can gain insights into the structural requirements for biological activity and optimize the compound for potency, selectivity, and pharmacokinetic properties.

Key Modifications for SAR Exploration:

| Position | Modification | Rationale |

| Pyridine Ring (5-position) | Vary the substituent (e.g., -H, -F, -Cl, -CH₃) | To probe the electronic and steric requirements at this position. |

| Pivaloyl Group | Replace with other acyl groups (e.g., acetyl, benzoyl) | To investigate the influence of steric bulk and electronics on activity. |

| Amide Linker | Invert the amide or replace with other linkers (e.g., sulfonamide) | To explore alternative binding modes and chemical properties. |

Conclusion and Future Directions

While N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a relatively unexplored compound, its chemical structure provides a strong rationale for its investigation in several areas of research. As a potential kinase inhibitor, it holds promise for the development of novel therapeutics for cancer and inflammatory disorders. In the field of agrochemicals, it represents a scaffold for the discovery of new pesticides and herbicides. The synthetic accessibility of this molecule, coupled with the clear avenues for SAR studies, makes it an attractive starting point for research programs in both academia and industry. The experimental protocols and research workflows outlined in this guide provide a solid foundation for unlocking the full potential of this intriguing molecule.

References

- Vertex AI Search. (n.d.). N-(5-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide.

- ChemicalBook. (n.d.). n-(5-dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide.

- Chem-Impex. (n.d.). 5-Amino-2-methoxypyridine.

- ChemicalBook. (n.d.). N-(5-METHOXY-PYRIDIN-2-YL)-2,2-DIMETHYL-PROPIONAMIDE.

- Chem-Impex. (n.d.). 5-Amino-2-methoxypyridine.

- Chem-Impex. (n.d.). N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide.

- Eureka | Patsnap. (n.d.). Pivaloyl chloride patented technology retrieval search results.

- (n.d.). N-(3-Dimethoxymethyl-pyridin-2-yl)-2, 2-dimethyl-propionamide, 1 gram, Reagent Grade.

- ChemSpider Synthetic Pages. (n.d.). N-pivaloylation of an amine.

- Atamankimya.com. (n.d.). PIVALOYL CHLORIDE.

- ResearchGate. (n.d.). Reagent and conditions: a) Pivaloyl chloride, Et3N, n‐BuLi, THF,....

- MySkinRecipes. (n.d.). N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.

- Benchchem. (n.d.). A Comparative Guide to Pivaloyl Chloride in Amine Protection and Acylation Reactions.

- Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.

- PMC - NIH. (n.d.). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide.

- SCBT. (n.d.). N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide | CAS 898561-71-2.

- Sigma-Aldrich. (n.d.). 5-Amino-2-methoxypyridine 95 6628-77-9.

- MDPI. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase.

- Chem-Impex. (n.d.). N-(3-Methoxyphenyl)-2,2-dimethylpropanamide.

- PrepChem.com. (n.d.). Synthesis of N-(2-methoxy-5-pyridyl)-cyclopropane carboxamide.

- Google Patents. (n.d.). CN103570577A - Preparation method of N,N-dimethyl propionamide.

- Google Patents. (n.d.). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.

- Technical Disclosure Commons. (2021). Process For The Preparation of N-(5-chloropyridin-2-yl)-2ÂŁ[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And.

- PMC - PubMed Central. (n.d.). 5-Methoxyisatin N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) Restores Mutant p53 and Inhibits the Growth of Skin Cancer Cells, In Vitro.

- Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

- PMC - NIH. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies.

- Google Patents. (n.d.). WO2016115188A1 - 5-methoxytryptophan and its derivatives and uses thereof.

- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

- PubChem. (n.d.). Propanamide, 3-methoxy-N,N-dimethyl-.

Sources

- 1. N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide [myskinrecipes.com]

- 2. N-(5-METHOXY-PYRIDIN-2-YL)-2,2-DIMETHYL-PROPIONAMIDE | 898561-68-7 [amp.chemicalbook.com]

- 3. Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atamankimya.com [atamankimya.com]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

"N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide" as a chemical intermediate

An In-depth Technical Guide to the Chemical Intermediate: N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Abstract

This technical guide provides a comprehensive overview of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a pivotal chemical intermediate in modern synthetic chemistry. The document elucidates its physicochemical properties, details a robust synthetic protocol with mechanistic insights, and explores its significant applications, particularly in the realm of pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes field-proven knowledge with established chemical principles to serve as an authoritative resource for leveraging this versatile building block in complex molecular architectures.

Introduction and Strategic Importance

N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS No. 898561-68-7) is a substituted pyridine derivative that has emerged as a valuable scaffold in organic synthesis.[1][2] Its structure uniquely combines a methoxy-substituted pyridine ring with a sterically demanding pivaloyl (2,2-dimethyl-propionamide) group. This combination imparts specific electronic and steric properties that are highly desirable in the design of bioactive molecules.

The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring, often improving solubility and metabolic stability. The methoxy group at the 5-position acts as an electron-donating group, modulating the reactivity and binding affinity of the pyridine core. On the other hand, the bulky tert-butyl group of the pivaloyl moiety can provide significant steric hindrance, which is a crucial element in designing selective ligands that can differentiate between closely related enzyme active sites or receptor pockets. This inherent structural functionality makes the compound a key intermediate in the synthesis of kinase inhibitors for oncology and inflammatory disease research, as well as in the development of novel agrochemicals.[3][4]

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is essential for its effective use and safe handling in a laboratory setting.

Physical and Chemical Properties

The key physicochemical data for N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide are summarized below. These predicted and measured values provide the foundational knowledge for planning reactions, purification, and storage.

| Property | Value | Source |

| CAS Number | 898561-68-7 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| Boiling Point | 387.1 ± 27.0 °C (Predicted) | [1] |

| Density | 1.100 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 13.23 ± 0.70 (Predicted) | [1] |

| Appearance | Low melting colorless crystalline solid | [4] |

| Storage | Room temperature, in a dry environment | [3][5] |

Safety and Handling

N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is classified as an irritant and is harmful if swallowed.[1] Proper handling procedures are mandatory to ensure laboratory safety.

-

Hazard Codes: Xi (Irritant), Xn (Harmful).[1]

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[1]

-

Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis Protocol and Mechanistic Rationale

The synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is typically achieved via a nucleophilic acyl substitution reaction. The methodology is reliable and high-yielding, making it suitable for both small-scale research and larger-scale production. A similar procedure has been successfully used for analogous substituted pyridines.[6][7]

Reaction Scheme

The core transformation involves the acylation of 2-amino-5-methoxypyridine with pivaloyl chloride (trimethylacetyl chloride). A non-nucleophilic base, such as triethylamine or pyridine, is used to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

Caption: General synthesis scheme for N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.

Step-by-Step Experimental Protocol

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-methoxypyridine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per mmol of substrate).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C using an ice bath.

-

Acylation: Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature remains below 5 °C. The causality here is critical: slow, cold addition prevents exothermic side reactions and ensures selective N-acylation.

-